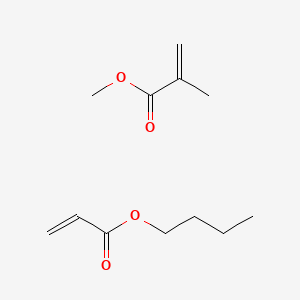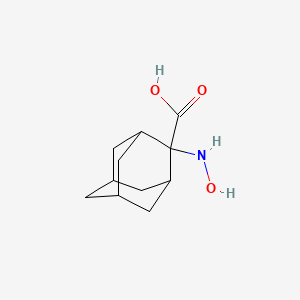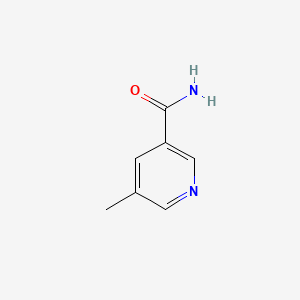
Ethylendiamindibromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbon-deuterated ethylenediamine dihydrobromide showcases a method involving the reaction of anhydrous NH3 with 1,2-dibromoethane-d4, resulting in a high yield of 80-90%. This process is praised for its simplicity, high yield, and minimal side reactions, making it a preferred method for preparing isotopically substituted ethylenediamine (Gaver & Murmann, 1964).
Molecular Structure Analysis
The molecular structure of related compounds, such as rac-bis(ethylenediamine)(9,10-phenanthrenequinone diimine)rhodium(III) tribromide trihydrate, provides insights into the nearly planar configuration of its ligands and distorted octahedral coordination, offering a glimpse into the complex structural dynamics of ethylenediamine complexes (Schaefer et al., 1992).
Chemical Reactions and Properties
Polystyrene-supported zinc bromide-ethylenediamine complexes serve as efficient, reusable heterogeneous catalysts for synthesizing α,β-acetylenic ketones. This highlights the role of ethylenediamine in facilitating chemical reactions through its involvement in catalyst formation and the promotion of efficient synthesis processes (Keivanloo et al., 2011).
Physical Properties Analysis
The crystal structure of hexamethylenediamine dihydrobromide, a related compound, provides insights into the physical structuring of such compounds. Its monoclinic space group and extended chain structure with normal bond distances offer a foundational understanding of the physical properties related to ethylenediamine derivatives (Binnie & Robertson, 1949).
Chemical Properties Analysis
The chemical properties of ethylenediamine complexes are further elucidated through studies on lithiated ethylenediamine, demonstrating the stepwise lithiation process and revealing the complex's thermal behavior and dehydrogenation kinetics. This research sheds light on the reactivity and stability of ethylenediamine derivatives under various conditions (Chen et al., 2014).
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
Ethylendiamindibromid wird in der Materialwissenschaft eingesetzt, insbesondere bei der Synthese von Vorläufern für organisch-anorganische Perovskite {svg_1} {svg_2}. Diese Materialien sind entscheidend für die Entwicklung fortschrittlicher Solarzellentechnologien. Die Rolle der Verbindung bei der Stabilisierung bestimmter Phasen und der Förderung des Ladungstransfers in photokatalytischen Prozessen ist von Bedeutung, um die Effizienz der Solarenergieumwandlung zu verbessern {svg_3}.
Biochemie
In der Biochemie bilden Derivate von this compound, wie z. B. Ethylendiamin-N,N'-disuccinsäure (EDDS), stabile Komplexe mit Metallionen. Diese Eigenschaft wird für die biologisch abbaubare Chelatisierung genutzt, was eine umweltfreundliche Alternative zu synthetischen Chelatoren wie EDTA in der Bioremediation von Böden und anderen Anwendungen bietet {svg_4}.
Pharmazeutika
This compound findet in der Pharmazie als Hilfsstoff Anwendung. Es stabilisiert Cremes und dient als Gegenion in Aminophyllin, einem Bronchodilatator. Aufgrund seines Potenzials als Kontaktallergen wird seine Verwendung jedoch sorgfältig überwacht, um lokale und generalisierte Reaktionen zu verhindern {svg_5} {svg_6}.
Umweltwissenschaften
Die Derivate der Verbindung werden in den Umweltwissenschaften zur Verbesserung der Phytoextraktions-Effizienz und zur Verbesserung der Bodenqualität an Standorten mit Schwermetallbelastung eingesetzt. So hilft EDDS beispielsweise bei der Entfernung von Cadmium aus alkalischen Böden und trägt so zur Sanierung von verschmutzten landwirtschaftlichen Flächen bei {svg_7}.
Analytische Chemie
This compound ist in der analytischen Chemie relevant, wo es in komplexometrischen Titrationen verwendet werden kann. Es bildet stabile Komplexe mit Metallionen, die durch titrimetrische Methoden quantifiziert werden können. Diese Anwendung ist entscheidend für die genaue Analyse von Metallionen in verschiedenen Proben {svg_8}.
Industrielle Anwendungen
Im industriellen Maßstab ist this compound an der Produktion vieler Chemikalien beteiligt. Es reagiert mit Carbonsäuren, Nitrilen, Alkoholen, Alkylierungsmitteln, Schwefelkohlenstoff und Aldehyden/Ketonen unter Bildung einer Vielzahl von Derivaten, die in verschiedenen Industrien eingesetzt werden {svg_9}.
Safety and Hazards
Ethylenediamine dihydrobromide should be handled with care. It is advised to avoid contact with skin and eyes, and formation of dust and aerosols . Ethylenediamine is flammable and toxic in contact with skin. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Zukünftige Richtungen
Ethylenediamine has been used in the modification of perovskite precursor solutions to improve the photovoltaic device performance and material stability of high-bromide-content, methylammonium-free, formamidinium cesium lead halide perovskites . This suggests potential future applications of Ethylenediamine dihydrobromide in similar areas.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethylenediamine dihydrobromide involves the reaction of ethylenediamine with hydrobromic acid.", "Starting Materials": [ "Ethylenediamine", "Hydrobromic acid" ], "Reaction": [ "Add ethylenediamine to a round-bottom flask", "Slowly add hydrobromic acid to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum oven", "Recrystallize the solid from hot water to obtain Ethylenediamine dihydrobromide" ] } | |
CAS-Nummer |
624-59-9 |
Molekularformel |
C2H9BrN2 |
Molekulargewicht |
141.01 g/mol |
IUPAC-Name |
ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C2H8N2.BrH/c3-1-2-4;/h1-4H2;1H |
InChI-Schlüssel |
WBGTUUOKNJTUDK-UHFFFAOYSA-N |
SMILES |
C(CN)N.Br.Br |
Kanonische SMILES |
C(CN)N.Br |
Andere CAS-Nummern |
624-59-9 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
107-15-3 (Parent) |
Synonyme |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



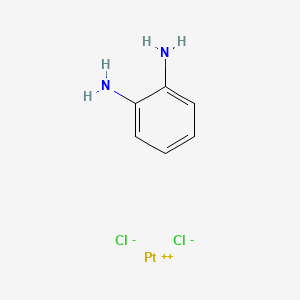
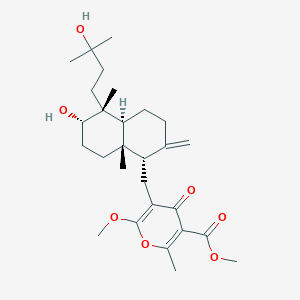



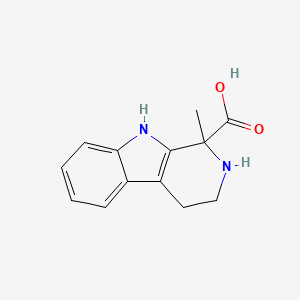


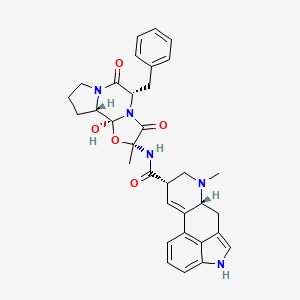
![3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1205204.png)
